molecular formula C8H7BN2O2 B13658867 (1,6-Naphthyridin-4-yl)boronicacid

(1,6-Naphthyridin-4-yl)boronicacid

Cat. No.: B13658867
M. Wt: 173.97 g/mol
InChI Key: BWIQUVRDHCULKC-UHFFFAOYSA-N
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Description

(1,6-Naphthyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids and naphthyridines. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Naphthyridines, on the other hand, are nitrogen-containing heterocyclic compounds with significant pharmacological activities. The combination of these two moieties in (1,6-Naphthyridin-4-yl)boronic acid makes it a compound of interest in various fields of research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,6-Naphthyridin-4-yl)boronic acid typically involves the functionalization of the naphthyridine core with a boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (1,6-Naphthyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless and environmentally benign methods are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1,6-Naphthyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthyridines. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

(1,6-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,6-Naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthyridin-4-yl)boronic acid
  • 2,6-Naphthyridin-4-yl)boronic acid
  • Quinoline-4-yl)boronic acid

Uniqueness

(1,6-Naphthyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the naphthyridine core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its combination of boronic acid and naphthyridine moieties provides a versatile platform for various applications in synthesis, biology, and medicine .

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

1,6-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-1-4-11-8-2-3-10-5-6(7)8/h1-5,12-13H

InChI Key

BWIQUVRDHCULKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC=CC2=NC=C1)(O)O

Origin of Product

United States

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